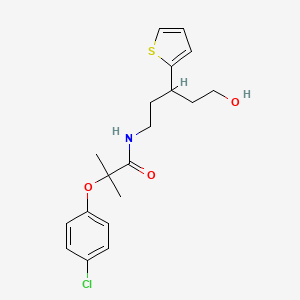

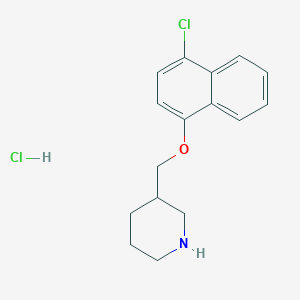

![molecular formula C20H16N4O3 B2502706 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-06-5](/img/structure/B2502706.png)

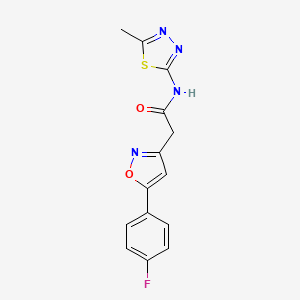

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile" is a polyheterocyclic compound that is likely to be derived from reactions involving furo[3,2-c]pyridine precursors. These types of compounds are of interest due to their complex structure and potential biological activity.

Synthesis Analysis

The synthesis of related polyheterocyclic compounds has been reported, where 6-amino-4-aryl-2-R-4H-furo[2,3-b]pyran-5-carbonitriles are reacted with ethyl acetoacetate and undergo nucleophilic recyclization to form various derivatives . Although the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving key steps such as amination, recyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings, such as the furan and pyridine moieties, as well as a pyrano[3,2-c]pyridine core. The presence of multiple nitrogen atoms and a carbonitrile group suggests potential for varied chemical reactivity and interactions.

Chemical Reactions Analysis

Related compounds, such as 5-aminofuro[3,2-c]pyridinium tosylates, have been synthesized and further reacted to form furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters through 1,3-dipolar cycloaddition reactions . Additionally, furo[3,2-c]pyridine N-oxides have been synthesized and subjected to Reissert-Henze reactions to produce furo[3,2-c]pyridine-4-carbonitriles . These reactions highlight the chemical versatility of the furo[3,2-c]pyridine scaffold and suggest possible reaction pathways for the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds exhibit properties influenced by their heterocyclic structures and functional groups. The presence of a carbonitrile group, for example, could affect the compound's polarity, solubility, and reactivity. The molecular complexity and heteroatoms present in the structure are likely to contribute to a high degree of chemical reactivity and potential for diverse interactions in biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

- Novel Synthesis Methods : Research has provided innovative one-step synthesis techniques for related heterocyclic compounds, demonstrating significant advancements in synthetic organic chemistry. For instance, studies have detailed the synthesis of furo[3,4-b]pyrans and their transformation into difuro[3,4-b:3',4'-e]pyridines, showcasing the versatility of these compounds in creating new chemical structures (Martín et al., 1991).

- Structural and Spectral Analysis : Investigations into the spectral analysis, quantum studies, and thermodynamic properties of novel compounds highlight the comprehensive approach to understanding their chemical behavior. This includes the analysis of their NLO properties and thermodynamic stability, which could pave the way for their application in various technological fields (Halim & Ibrahim, 2022).

Potential Biological and Pharmaceutical Applications

- Antibacterial Activity : Some derivatives of the core structure have been synthesized and evaluated for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria, indicating their potential as novel antibacterial agents (Hamid & Shehta, 2018).

- Antiprotozoal Agents : Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown strong DNA affinities and promising in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their use as antiprotozoal agents (Ismail et al., 2004).

Material Science and Optical Applications

- Photosensitivity Studies : Investigations into the photosensitivity and optical properties of related compounds have revealed their potential in the development of optoelectronic devices. This includes the study of direct transitions and Urbach tail width, demonstrating the compounds' suitability for use in various optical applications (Roushdy et al., 2019).

Safety and Hazards

Future Directions

Given the lack of information available on this compound, future research could focus on elucidating its synthesis, physical and chemical properties, and potential biological activity. This could involve experimental studies to synthesize the compound and test its reactivity, as well as computational studies to predict its properties .

properties

IUPAC Name |

2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12-9-16-18(20(25)24(12)11-13-5-2-3-7-23-13)17(15-6-4-8-26-15)14(10-21)19(22)27-16/h2-9,17H,11,22H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFMTGHRKOXQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

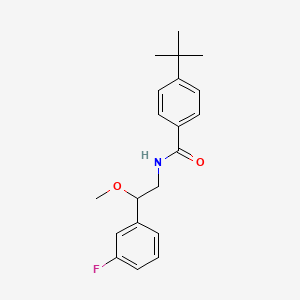

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

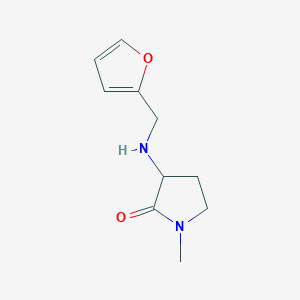

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

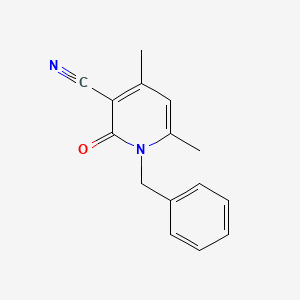

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)